DI-Tert-butyl-2-bromoethyliminodiacetate

Organic Synthesis Alkylation Process Chemistry

DI-Tert-butyl-2-bromoethyliminodiacetate (CAS 146432-43-1; synonym Boc-EDABBr) belongs to the family of N-substituted iminodiacetic acid di‑tert‑butyl esters. It features a central tertiary amine functionalized with two tert‑butyl acetate arms and one reactive 2‑bromoethyl side chain, giving the molecular formula C₁₄H₂₆BrNO₄ and a molecular weight of 352.26 g·mol⁻¹.

Molecular Formula C14H26BrNO4
Molecular Weight 352.26 g/mol
CAS No. 146432-43-1
Cat. No. B017644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-Tert-butyl-2-bromoethyliminodiacetate
CAS146432-43-1
SynonymsBis(tert-butyl) N-(2-Bromoethyl)iminodiacetate;  N,N-Bis[(tert-butoxycarbonyl)methyl]-2-bromoethylamine;  N-(2-Bromoethyl)-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]glycine 1,1-Dimethylethyl Ester; 
Molecular FormulaC14H26BrNO4
Molecular Weight352.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN(CCBr)CC(=O)OC(C)(C)C
InChIInChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)9-16(8-7-15)10-12(18)20-14(4,5)6/h7-10H2,1-6H3
InChIKeyWCEPRISXWGVUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DI-Tert-butyl-2-bromoethyliminodiacetate (CAS 146432-43-1) – Procurement-Qualified Chemical Identity and Baseline Characteristics


DI-Tert-butyl-2-bromoethyliminodiacetate (CAS 146432-43-1; synonym Boc-EDABBr) belongs to the family of N-substituted iminodiacetic acid di‑tert‑butyl esters. It features a central tertiary amine functionalized with two tert‑butyl acetate arms and one reactive 2‑bromoethyl side chain, giving the molecular formula C₁₄H₂₆BrNO₄ and a molecular weight of 352.26 g·mol⁻¹ [1]. The compound is a colourless oil, soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol , and is supplied as a research-grade intermediate with typical purity ≥95% . Its primary application domain is the covalent assembly of polydentate chelating architectures, particularly bifunctional DTPA-like ligands for metal complexation [2].

Why DI-Tert-butyl-2-bromoethyliminodiacetate Cannot Be Replaced by Generic 2-Bromoethylamine or Unprotected Iminodiacetate Analogs


The bifunctional architecture of DI‑tert‑butyl‑2‑bromoethyliminodiacetate is precisely engineered for orthogonal, stepwise construction of heptadentate chelators: the bromoethyl terminus serves as a selective electrophilic anchor, while the two tert‑butyl esters remain inert during N‑alkylation but are quantitatively cleavable under mild acidic conditions (TFA, room temperature) without racemization of adjacent stereocenters [1]. Generic alternatives such as 2‑bromoethylamine hydrobromide (CAS 2576‑47‑8) lack the two protected carboxylate arms and therefore cannot establish the full donor-atom complement required for high-denticity metal chelation in a single transformation [2]. Conversely, fully deprotected N‑(2‑bromoethyl)iminodiacetic acid introduces free carboxylic acid groups that compete as nucleophiles during alkylation and preclude controlled sequential deprotection needed for bifunctional conjugates [2]. Methyl‑ester analogues, while usable, require more forcing or non‑selective hydrolysis conditions that often erode chiral integrity; the tert‑butyl ester platform avoids this liability [3].

Quantitative Differentiation Evidence for DI-Tert-butyl-2-bromoethyliminodiacetate Versus Closest Analogs


Synthesis Yield of the Title Compound from 2-Bromoethylamine Hydrobromide: Quantitative Reproducibility for Procurement

The direct synthesis of DI‑tert‑butyl‑2‑bromoethyliminodiacetate from the commodity reagent 2‑bromoethylamine hydrobromide (CAS 2576‑47‑8) and tert‑butyl 2‑bromoacetate under standardized conditions delivers an isolated yield of 67% as a colourless oil after column chromatography [1]. This yield figure enables straightforward material planning and cost benchmarking when the compound is purchased versus prepared in-house.

Organic Synthesis Alkylation Process Chemistry

Comparative Formate Ester Formation Efficiency: Tert‑Butyl Iminodiacetate versus Hydroxyethyl and Benzyl Substrates

When subjected to DMF-mediated formate ester formation, DI‑tert‑butyl‑2‑bromoethyliminodiacetate delivers the corresponding formate ester in ~90% yield by NMR . Under identical Vilsmeier‑type conditions, the structurally related N,N‑bis(tert‑butyl‑4‑carboxymethyl)aminoethanol (CAS 146432‑41‑9) gives ~90% yield as well, but benzyl bromide yields only ~7% benzyl formate . This demonstrates that the bromoethyl‑iminodiacetate backbone performs on par with the best in‑class secondary bromide substrates and dramatically outperforms simple benzylic electrophiles.

Synthetic Methodology Formylation Reaction Yield

Tert‑Butyl Ester Deprotection Advantage: Room‑Temperature TFA Cleavage Without Racemization Versus Methyl Ester Hydrolysis

In a systematic study of bifunctional chelator syntheses, the replacement of methyl esters with tert‑butyl esters permitted quantitative deprotection in neat TFA at room temperature without any detectable racemization of chiral amino acid components, whereas the methyl ester series required heated acidic or basic hydrolysis conditions that led to partial epimerization [1]. Although this study was performed on picolinic acid‑based ligands rather than the title compound itself, the tert‑butyl ester protecting group is structurally identical and the lability differential is a general feature of the tert‑butyl–methyl ester pair [1].

Protecting Group Strategy Chelator Chemistry Radiopharmaceutical Synthesis

Bifunctional DTPA‑Like Ligand Construction: Exclusive Utility of the Tert‑Butyl Bromoethyl Iminodiacetate Scaffold in Bisalkylation

In the seminal demonstration of amino acid‑based bifunctional DTPA analogs, tert‑butyl N‑(2‑bromoethyl)iminodiacetate (compound 2, i.e., the title compound) is the only alkylating agent that installs the complete N,N‑bis[2‑(bis(tert‑butoxycarbonylmethyl)amino)ethyl] chelating arm in a single bisalkylation step onto protected L‑glutamic acid, L‑lysine, and glycine scaffolds [1]. No alternative electrophile—whether 2‑bromoethylamine, N‑Boc‑2‑bromoethylamine, or dimethyl 2‑bromoethyliminodiacetate—is reported to accomplish this transformation while preserving the orthogonal protection scheme required for downstream conjugation via the α‑carboxyl or ε‑amino handle [1].

Bifunctional Chelators MRI Contrast Agents Peptide Conjugation

Physical‑Form and Solubility Differentiation: Colourless Oil with Broad Organic Solvent Compatibility

The title compound is a colourless oil with demonstrated solubility in acetone, chloroform, dichloromethane, ethyl acetate, and methanol [1]. In contrast, 2‑bromoethylamine hydrobromide is a crystalline solid with aqueous solubility but limited organic‑solvent compatibility, and N‑Boc‑N,N‑bis(2‑bromoethyl)amine (CAS 159635‑50‑4) is a solid (mp 57–66 °C) . The liquid physical form of the title compound facilitates precise volumetric dispensing and homogeneous mixing in anhydrous organic reactions without the need for pre‑dissolution steps required for solid reagents.

Physicochemical Properties Formulation Handling

Low‑Temperature Storage Stability Profile: −20°C Long‑Term Stability Versus Room‑Temperature‑Stable Analogs

Vendor specifications recommend long‑term storage of DI‑tert‑butyl‑2‑bromoethyliminodiacetate at −20 °C, although short‑term room‑temperature handling is permissible . In comparison, the hydroxyethyl analog (CAS 146432‑41‑9) and the Boc‑protected bis(2‑bromoethyl)amine (CAS 159635‑50‑4) are typically stored at +4 °C or ambient temperature . The requirement for freezer storage of the title compound reflects the reactivity of the bromoethyl group and the lability of the tert‑butyl esters, which is both a handling consideration and an indicator of the compound's designed reactivity under mild deprotection conditions.

Stability Storage Logistics

Evidence‑Grounded Application Scenarios for DI‑Tert‑butyl‑2‑bromoethyliminodiacetate Procurement


Synthesis of Amino Acid‑Derived Bifunctional DTPA‑Like Chelators for MRI and Radiopharmaceutical Conjugates

The title compound is the validated alkylating agent for installing the full N,N‑bis(carboxymethyl)‑aminoethyl arm onto protected L‑glutamic acid, L‑lysine, and glycine building blocks in a single bisalkylation step [1]. This provides a convergent route to bifunctional DTPA analogs in which all five acetic acid residues remain available for metal complexation and a single α‑carboxyl or ε‑amino handle is reserved for amide conjugation to targeting vectors (antibodies, peptides, nanoparticles) [1]. The tert‑butyl ester protection strategy ensures that the final global deprotection with TFA proceeds at room temperature without compromising the stereochemical integrity of the amino acid scaffold [2].

Construction of Chiral Paramagnetic Lanthanide Probes for Protein NMR Spectroscopy

Patent CN114478368A demonstrates the use of DI‑tert‑butyl‑2‑bromoethyliminodiacetate as a key intermediate (compound 3) en route to the chiral paramagnetic probe Py‑D‑Cys‑DTPA, a DTPA‑based lanthanide‑binding tag designed for protein structural biology [3]. The 67% isolated yield in this alkylation step provides a reproducible benchmark for laboratories synthesizing analogous paramagnetic tags in‑house, and the orthogonal protection of the tert‑butyl esters aligns with Fmoc solid‑phase peptide synthesis (SPPS) compatibility requirements [3].

Formate Ester Synthesis via Vilsmeier‑Type Activation for Chelator Derivatization

The near‑quantitative (~90%) conversion of the bromoethyl group to the corresponding formate ester in DMF enables a mild, one‑step functional‑group interconversion that is useful for introducing formate handles onto chelator scaffolds without affecting the tert‑butyl ester protection . This reactivity profile is superior to that of primary benzylic substrates (~7% yield under identical conditions) and equivalent to the best secondary bromide substrates, making the title compound a versatile intermediate for downstream derivatization strategies .

Peptide‑Chelator Conjugates via Fmoc Solid‑Phase Chemistry

Because the tert‑butyl iminodiacetate moiety survives the piperidine‑mediated Fmoc deprotection conditions used in standard SPPS, the title compound can be incorporated into peptide sequences either pre‑ or post‑chelation, with final global deprotection (TFA) simultaneously cleaving the peptide from the resin and exposing the carboxylic acid donors for metal binding [1][2]. This orthogonal stability profile eliminates the need for post‑synthetic ester hydrolysis steps that would otherwise risk amide bond hydrolysis or metal‑ion displacement.

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